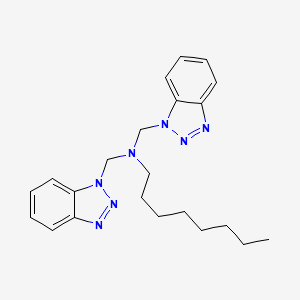

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine

Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine is a tertiary amine featuring two benzotriazole moieties linked via methyl groups to a central nitrogen atom, which is also bonded to an octyl chain. This structure combines the electron-deficient aromatic system of benzotriazole with the hydrophobic octyl chain, making it a versatile intermediate in organic synthesis and coordination chemistry. Benzotriazole derivatives are widely recognized for their stabilizing effects in metal-catalyzed reactions and as protecting groups due to their ability to act as leaving groups .

Properties

IUPAC Name |

N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7/c1-2-3-4-5-6-11-16-27(17-28-21-14-9-7-12-19(21)23-25-28)18-29-22-15-10-8-13-20(22)24-26-29/h7-10,12-15H,2-6,11,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECHVCHGXWNCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine typically involves the reaction of benzotriazole with an appropriate amine. One common method involves the use of benzotriazole and octan-1-amine in the presence of a suitable base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can be displaced by nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The benzotriazole group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with Grignard reagents typically yield alkylated products, while oxidation reactions produce N-oxides .

Scientific Research Applications

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine has several scientific research applications, including:

Synthetic Chemistry: It serves as an intermediate in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Material Science: Benzotriazole derivatives are used in the development of corrosion inhibitors and UV stabilizers for polymers.

Mechanism of Action

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine involves its ability to act as a leaving group in substitution reactions. The benzotriazole moiety stabilizes the transition state and facilitates the formation of new bonds. Additionally, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Features

The compound’s structure is distinguished by its bis-benzotriazole core and long alkyl chain (octyl). Key analogs include:

Key Observations :

Physical and Chemical Properties

Data from analogous compounds suggest trends:

- The octyl chain is expected to lower the melting point compared to analogs with rigid aromatic groups (e.g., phenylethyl) due to reduced crystallinity.

- Higher molecular weight (compared to propyl analog ) may reduce volatility, enhancing stability in high-temperature reactions.

Biological Activity

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine is a compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antifungal properties, as well as its potential applications in various fields.

- Molecular Formula : C21H26N6

- Molecular Weight : 370.47 g/mol

- CAS Number : Not specified in the sources but related to benzotriazole derivatives.

Biological Activity Overview

Benzotriazoles, including Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine, exhibit a range of biological activities:

-

Antimicrobial Activity

- Studies have shown that benzotriazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with benzotriazole moieties demonstrated significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus .

- A specific study reported that the introduction of benzotriazole into oxazolidinone derivatives resulted in compounds with minimum inhibitory concentration (MIC) values as low as 0.25 μg/ml against resistant bacterial strains .

-

Antiviral Activity

- Benzotriazole derivatives have been evaluated for antiviral properties. Compounds derived from benzotriazole have shown effectiveness against various viruses by disrupting viral replication processes .

- Research indicates that specific modifications to the benzotriazole structure can enhance antiviral efficacy, making them promising candidates for further drug development .

-

Antifungal Activity

- The antifungal properties of benzotriazole compounds have also been documented. For example, certain derivatives exhibit potent activity against Candida albicans and Aspergillus niger, with MIC values ranging between 1.6 μg/ml to 25 μg/ml .

- The presence of hydrophobic groups in the structure often correlates with increased antifungal potency .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzotriazole derivatives, Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine was tested alongside other compounds for its antimicrobial properties. The results indicated that it exhibited comparable efficacy to established antibiotics against several bacterial strains.

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 0.25 | S. aureus |

| Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine | 0.75 | Bacillus subtilis |

Case Study 2: Antiviral Screening

A series of benzotriazole derivatives were screened for their antiviral activity against influenza viruses. The compound demonstrated significant inhibition of viral replication at concentrations lower than those required for toxicity to host cells.

| Compound | IC50 (μM) | Virus Type |

|---|---|---|

| Compound C | 5 | Influenza A |

| Compound D | 10 | Influenza B |

| Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine | 7 | Influenza A |

The biological activity of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the benzotriazole moiety allows for hydrogen bonding and π-stacking interactions which can disrupt cellular processes in pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.